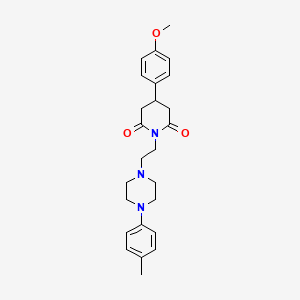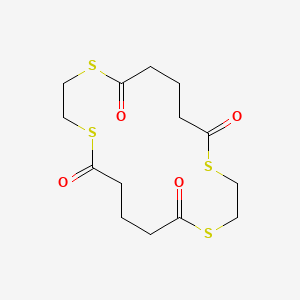![molecular formula C13H19GeNO3 B14440394 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane CAS No. 76666-30-3](/img/structure/B14440394.png)
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[433]dodecane is a unique heterocyclic compound that features a germanium atom within its bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane typically involves the reaction of germanium tetrachloride with appropriate organic precursors under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium-containing products.
Substitution: The compound can participate in substitution reactions where functional groups on the bicyclic structure are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with cellular pathways.
Wirkmechanismus
The mechanism by which 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The germanium atom within the bicyclic structure plays a crucial role in these interactions, potentially altering the activity of target molecules and pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane can be compared with other similar compounds such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains a silicon atom instead of germanium and exhibits different chemical properties and reactivity.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another silicon-containing analog with distinct applications and reactivity.
1-Chloromethyl-2,9,10-trioxa-6-aza-1-silatricyclo[4.3.3]dodecane: A chloromethyl derivative with unique structural and chemical characteristics.
The uniqueness of this compound lies in its germanium atom, which imparts distinct electronic and steric properties compared to its silicon analogs.
Eigenschaften
CAS-Nummer |
76666-30-3 |
|---|---|
Molekularformel |
C13H19GeNO3 |
Molekulargewicht |
309.92 g/mol |
IUPAC-Name |
1-phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane |
InChI |
InChI=1S/C13H19GeNO3/c1-2-5-13(6-3-1)14-16-10-4-7-15(8-11-17-14)9-12-18-14/h1-3,5-6H,4,7-12H2 |
InChI-Schlüssel |
DIVFOTBAIKMEHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCO[Ge](OC1)(OCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
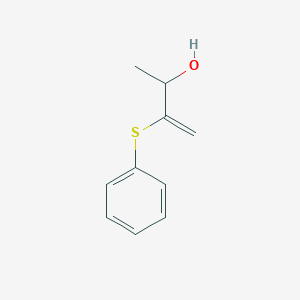
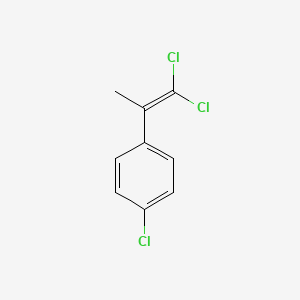
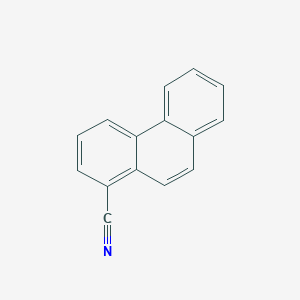
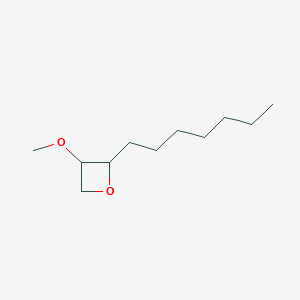
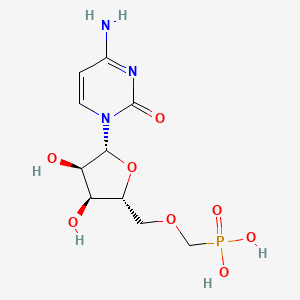

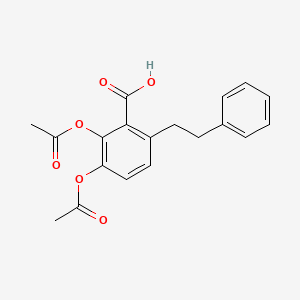

![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
